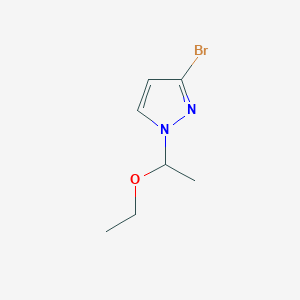

![molecular formula C11H24O2Si B3008164 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one CAS No. 86864-59-7](/img/structure/B3008164.png)

5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one

Vue d'ensemble

Description

The compound "5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one" is a silicon-containing organic molecule that is of interest in synthetic organic chemistry due to its potential utility in various chemical transformations and as a building block for more complex molecules. The tert-butyldimethylsilyl (TBDMS) group is commonly used as a protective group for alcohols and other reactive functionalities due to its stability and ease of removal under certain conditions.

Synthesis Analysis

The synthesis of molecules related to "this compound" has been explored in several studies. For instance, the kinetic resolution of a related compound, 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol, was achieved using Lipase TL at low temperatures, yielding high enantiomeric purity of the resulting alcohol and acetate derivatives . Another study focused on the synthesis of 2-methyl-3-oxa-5-(tert-butyldimethylsilyloxy)methylpentanoate, which is structurally similar to the compound of interest, using a silver oxide catalyst . These methods highlight the versatility of TBDMS-protected intermediates in asymmetric synthesis and their potential application in the synthesis of complex natural products.

Molecular Structure Analysis

The molecular structure of compounds containing the TBDMS group can be quite intricate, as evidenced by the study of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one, which revealed an extremely short bridging carbon-carbon bond through X-ray crystal structure determination . Although this particular study does not directly analyze "this compound," it underscores the importance of structural analysis in understanding the properties and reactivity of silicon-containing organic compounds.

Chemical Reactions Analysis

The chemical reactivity of TBDMS-protected compounds is a subject of interest in synthetic chemistry. For example, the formation of a 1-bicyclo[1.1.1]pentyl anion through the fluoride-induced desilylation of a TBDMS-protected compound demonstrates the potential for generating reactive intermediates from silicon-protected precursors . This type of reactivity is crucial for the development of new synthetic routes and the preparation of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of TBDMS-protected compounds are influenced by the presence of the silyl group. The stability of the TBDMS group under various conditions makes it a valuable tool in organic synthesis. The study on the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane provides insights into the strength of tertiary C-H bonds in the presence of silicon-containing groups . These properties are essential for understanding the behavior of these compounds during chemical reactions and for designing new synthetic strategies.

Applications De Recherche Scientifique

1. Application in Metal-Free Oxidative Reactions

A novel approach involving metal-free oxidative 1,2-alkylarylation of unactivated alkenes with α-C(sp(3))-H bonds of acetonitriles for the synthesis of 5-oxo-pentanenitriles was discovered. This method demonstrates the effectiveness of using compounds like 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one in C-C bond formation and aryl migration reactions (Li et al., 2015).

2. Synthesis of Cryptophycin-24

Efficient protocols for the synthesis of key components of cryptophycins, utilizing tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, which is closely related to this compound, have been reported. These compounds are crucial in synthesizing complex molecular structures like cryptophycin-24 (Eggen et al., 2000).

3. Use in Isomerization Reactions

The compound has been used in isomerization reactions catalyzed by ruthenium, demonstrating its role in the synthesis of complex organic molecules. This highlights its versatility in facilitating different types of chemical reactions (Wakamatsu et al., 2000).

4. Synthesis of Structurally Complex Molecules

The ability to synthesize complex molecular structures, such as those used in the pharmaceutical industry, is another application of this compound. It has been instrumental in the synthesis of various natural products, showcasing its importance in the field of medicinal chemistry (Hamad & Schinzer, 2000).

5. Role in Photochemical Isomerization

The compound plays a significant role in photochemical isomerization processes, an important reaction in organic chemistry for creating diverse molecular structures (Iwamoto et al., 2003).

Mécanisme D'action

Biochemical Pathways

5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one may participate in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere and under -20°C . These conditions can help maintain the stability of the compound and ensure its efficacy.

Propriétés

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMOZAQHSDGTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

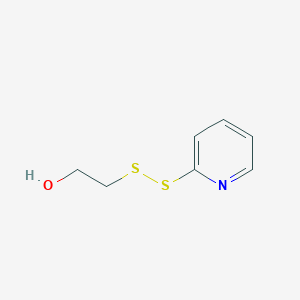

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)

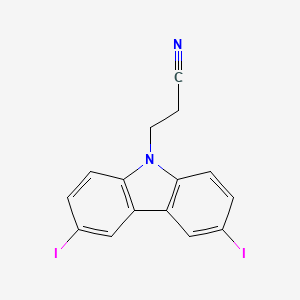

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

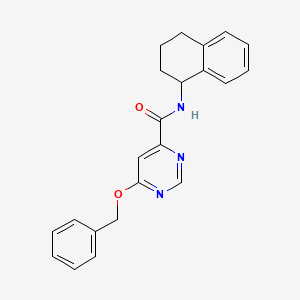

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)

![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)